molecular formula C12H15NO2 B12951828 Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate

Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate

Cat. No.: B12951828
M. Wt: 205.25 g/mol
InChI Key: XYBSETRWLKAYOR-UHFFFAOYSA-N
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Description

Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-cyclopropylpyridin-2-yl)acetate typically involves the esterification of 5-cyclopropylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 5-cyclopropylpyridine-2-carboxylic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

    Hydrolysis: 5-cyclopropylpyridine-2-carboxylic acid and ethanol.

    Reduction: 5-cyclopropylpyridin-2-ylmethanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(5-cyclopropylpyridin-2-yl)acetate in biological systems involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate can be compared with other esters and pyridine derivatives:

    Ethyl acetate: A simpler ester with a similar functional group but lacking the pyridine ring.

    Mthis compound: A similar compound with a methyl group instead of an ethyl group.

    5-cyclopropylpyridine-2-carboxylic acid: The parent acid of the ester, which lacks the ethyl acetate moiety.

The uniqueness of this compound lies in its combination of a cyclopropyl-substituted pyridine ring and an ethyl acetate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-(5-cyclopropylpyridin-2-yl)acetate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)7-11-6-5-10(8-13-11)9-3-4-9/h5-6,8-9H,2-4,7H2,1H3

InChI Key

XYBSETRWLKAYOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)C2CC2

Origin of Product

United States

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